8-ethyl-octahydro-1H-pyrimido[1,2-a]piperazin-9-one
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Overview
Description
8-ethyl-octahydro-1H-pyrimido[1,2-a]piperazin-9-one is a nitrogen-containing heterocyclic compound It is characterized by its unique structure, which includes a pyrimido[1,2-a]piperazine core
Preparation Methods
The synthesis of 8-ethyl-octahydro-1H-pyrimido[1,2-a]piperazin-9-one typically involves cyclization reactions. One common method is the reaction of N-alkylpyrroles with hydrazine hydrate, which leads to intramolecular heterocyclization . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. These conditions include controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process.
Chemical Reactions Analysis
8-ethyl-octahydro-1H-pyrimido[1,2-a]piperazin-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace functional groups on the compound.
Cycloaddition: This compound can participate in cycloaddition reactions, forming larger ring structures.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-ethyl-octahydro-1H-pyrimido[1,2-a]piperazin-9-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: This compound is used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-ethyl-octahydro-1H-pyrimido[1,2-a]piperazin-9-one involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The detailed mechanism of action is often studied through molecular docking and simulation studies to understand its binding interactions and stability.
Comparison with Similar Compounds
8-ethyl-octahydro-1H-pyrimido[1,2-a]piperazin-9-one can be compared with other nitrogen-containing heterocyclic compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain nitrogen atoms and exhibit various biological activities.
Imidazo[1,2-a]pyrazine derivatives: Known for their use as acetylcholinesterase inhibitors and antioxidants.
Pyridazine analogs: These compounds are highly functionalized heterocycles with diverse biological activities.
Properties
IUPAC Name |
8-ethyl-2,3,4,6,7,9a-hexahydro-1H-pyrazino[1,2-a]pyrimidin-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-2-11-6-7-12-5-3-4-10-8(12)9(11)13/h8,10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMYFPXOJKUEOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN2CCCNC2C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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